1H-Indole-5,6-diol hydrobromide
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Overview
Description
1H-Indole-5,6-diol hydrobromide is a chemical compound with the molecular formula C8H10BrNO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.
Preparation Methods
The synthesis of 1H-Indole-5,6-diol hydrobromide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting product undergoes further reactions to yield this compound. Industrial production methods often involve optimizing reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1H-Indole-5,6-diol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indole-5,6-diol hydrobromide has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-5,6-diol hydrobromide involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
1H-Indole-5,6-diol hydrobromide can be compared with other indole derivatives, such as:
5,6-Dihydroxyindole: Similar in structure but lacks the hydrobromide component.
Indoline-5,6-diol: Another closely related compound with similar biological activities
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1H-indole-5,6-diol;hydrobromide |
InChI |
InChI=1S/C8H7NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h1-4,9-11H;1H |
InChI Key |
OOYHAXWTGXMEEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)O.Br |
Origin of Product |
United States |
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